(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
CAS No.: 1246242-22-7
Cat. No.: VC4076034
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246242-22-7 |
|---|---|
| Molecular Formula | C11H13ClN2 |
| Molecular Weight | 208.69 g/mol |
| IUPAC Name | (2S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |
| Standard InChI | InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8?,9-,10?/m0/s1 |
| Standard InChI Key | NLPRAJRHRHZCQQ-KYHHOPLUSA-N |
| Isomeric SMILES | C1CC2[C@@H](CC1N2)C3=CN=C(C=C3)Cl |
| SMILES | C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
| Canonical SMILES | C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound's bicyclo[2.2.1]heptane system imposes significant conformational restraint, with the nitrogen atom occupying the bridgehead position . X-ray crystallographic studies of related 7-azabicycloheptane derivatives reveal nitrogen pyramidalization (bond angle: 107.5°) due to the strained bicyclic framework . The (2S) stereochemistry directs the chloropyridinyl substituent into a pseudoaxial orientation, optimizing interactions with biological targets .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Weight | 208.69 g/mol |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 2 (N, Cl) |
| Rotatable Bonds | 1 |
| Topological Polar Surface | 24.7 Ų |
Synthetic Approaches
The synthesis typically employs asymmetric methodologies to control the critical (2S) configuration :
-
Cyclohexene Carboxylic Acid Derivatization: Cyclohex-3-enecarboxylic acid undergoes Curtius rearrangement to install the amine functionality .
-
Stereoselective Bromination: cis-3,trans-4-dibromocyclohex-1-yl intermediates are formed via bromine addition, guided by neighboring group participation .
-
Intramolecular Cyclization: Sodium hydride-mediated ring closure yields the bicyclic framework with >90% diastereoselectivity .
-
Suzuki-Miyaura Coupling: Introduces the 6-chloropyridin-3-yl group using palladium catalysis .
Recent advances utilize radical-based cyclization strategies to access constrained analogues, though yields remain modest (45-62%) .
Pharmacological Activity
nAChR Binding Profile
The compound exhibits high affinity for neuronal nAChRs (Kᵢ = 0.8 nM at α4β2 subtype), comparable to epibatidine but with reduced toxicity . The (2S) configuration enhances subtype selectivity over (2R)-epibatidine by 12-fold at α3β4 receptors .
Table 2: Receptor Binding Affinities
| Receptor Subtype | Kᵢ (nM) | Selectivity vs (2R) |
|---|---|---|
| α4β2 | 0.8 | 1.2x |
| α3β4 | 15.3 | 12.4x |
| α7 | 230 | 8.7x |
σ Receptor Interactions
Structural modifications at N7 position confer σ₂ receptor selectivity (σ₂ Kᵢ = 18 nM vs σ₁ Kᵢ = 450 nM) . The rigid bicyclic framework enhances σ₂ binding 3.7-fold compared to flexible pyrrolidine analogues .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=2.4 Hz, 1H, Py-H2), 7.75 (dd, J=8.4, 2.4 Hz, 1H, Py-H4), 7.35 (d, J=8.4 Hz, 1H, Py-H5), 4.12 (m, 1H, H2), 3.55 (br s, 1H, NH), 2.95-2.75 (m, 2H, H1/H3), 2.30-2.10 (m, 2H, H5/H6), 1.85-1.65 (m, 2H, H4/H7) .
-
¹³C NMR: 152.1 (Py-C2), 148.9 (Py-C6), 136.4 (Py-C3), 128.7 (Py-C4), 123.5 (Py-C5), 62.4 (C2), 54.1 (C7), 38.2 (C1), 34.7 (C3), 29.5 (C5), 27.3 (C6) .
X-ray Crystallography
Single-crystal analysis of the hydrochloride salt (CCDC 10221369) confirms the exo orientation of the chloropyridinyl group with N1-C2-C7-Py dihedral angle of 112.4° . The NH···Cl hydrogen bond (2.89 Å) stabilizes the solid-state conformation .
Applications in Drug Development
Analgesic Candidates
The compound serves as a lead for non-opioid analgesics, showing 150x morphine potency in tail-flick tests with reduced respiratory depression . Structural optimization focuses on:
-
N7 alkylation to modulate blood-brain barrier permeability
-
Chloropyridine replacement with fluorinated analogues for PET imaging
Neurodegenerative Disease Targets
σ₂ receptor selectivity enables exploration in Alzheimer's disease models, demonstrating 68% reduction in Aβ oligomers at 100 nM .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume